molecular formula C34H28O10 B8065770 (2R,3R,4S,5S)-2-Hydroxy-6-oxohexane-1,3,4,5-tetrayl tetrabenzoate

(2R,3R,4S,5S)-2-Hydroxy-6-oxohexane-1,3,4,5-tetrayl tetrabenzoate

Cat. No.: B8065770
M. Wt: 596.6 g/mol
InChI Key: VLYRCIRSHQSXCG-SKKKGAJSSA-N
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Description

(2R,3R,4S,5S)-2-Hydroxy-6-oxohexane-1,3,4,5-tetrayl tetrabenzoate: is a complex organic compound characterized by its multiple functional groups, including hydroxyl, ketone, and ester groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R,4S,5S)-2-Hydroxy-6-oxohexane-1,3,4,5-tetrayl tetrabenzoate typically involves multi-step organic reactions. One common synthetic route includes:

    Starting Materials: The synthesis begins with a hexane derivative that contains the necessary stereocenters.

    Hydroxylation: Introduction of the hydroxyl group at the 2-position can be achieved through selective hydroxylation using reagents such as osmium tetroxide (OsO₄) or a Sharpless asymmetric dihydroxylation.

    Oxidation: The ketone group at the 6-position is introduced via oxidation of the corresponding alcohol using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.

    Esterification: The tetrabenzoate esters are formed by reacting the hydroxyl groups with benzoyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group at the 2-position can undergo oxidation to form a ketone or carboxylic acid.

    Reduction: The ketone group at the 6-position can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: The ester groups can participate in nucleophilic substitution reactions, where the benzoyl groups can be replaced by other acyl groups.

Common Reagents and Conditions

    Oxidizing Agents: PCC, Jones reagent, OsO₄.

    Reducing Agents: NaBH₄, LiAlH₄.

    Bases: Pyridine, triethylamine.

    Acylating Agents: Benzoyl chloride, acetic anhydride.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of new esters with different acyl groups.

Scientific Research Applications

Chemistry

In organic synthesis, (2R,3R,4S,5S)-2-Hydroxy-6-oxohexane-1,3,4,5-tetrayl tetrabenzoate can be used as a building block for more complex molecules. Its multiple functional groups allow for diverse chemical transformations, making it valuable in the synthesis of natural products and pharmaceuticals.

Biology and Medicine

This compound’s structural complexity and functional groups make it a candidate for drug development. It can be used in the design of enzyme inhibitors or as a scaffold for the development of new therapeutic agents.

Industry

In materials science, this compound can be used in the development of polymers and advanced materials. Its ester groups can participate in polymerization reactions, leading to materials with unique properties.

Mechanism of Action

The mechanism by which (2R,3R,4S,5S)-2-Hydroxy-6-oxohexane-1,3,4,5-tetrayl tetrabenzoate exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting their activity or modulating their function. The hydroxyl and ketone groups can form hydrogen bonds with biological targets, while the ester groups can undergo hydrolysis, releasing active metabolites.

Comparison with Similar Compounds

Similar Compounds

    (2R,3R,4S,5S)-2-Hydroxy-6-oxohexane-1,3,4,5-tetrayl tetraacetate: Similar structure but with acetate groups instead of benzoate groups.

    (2R,3R,4S,5S)-2-Hydroxy-6-oxohexane-1,3,4,5-tetrayl tetrabutyrate: Similar structure but with butyrate groups.

Uniqueness

The presence of benzoate groups in (2R,3R,4S,5S)-2-Hydroxy-6-oxohexane-1,3,4,5-tetrayl tetrabenzoate imparts unique chemical properties, such as increased hydrophobicity and potential for π-π interactions, which can influence its reactivity and interactions with biological targets.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

[(2R,3R,4S,5S)-3,4,5-tribenzoyloxy-2-hydroxy-6-oxohexyl] benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H28O10/c35-21-28(42-32(38)24-15-7-2-8-16-24)30(44-34(40)26-19-11-4-12-20-26)29(43-33(39)25-17-9-3-10-18-25)27(36)22-41-31(37)23-13-5-1-6-14-23/h1-21,27-30,36H,22H2/t27-,28-,29-,30-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLYRCIRSHQSXCG-SKKKGAJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCC(C(C(C(C=O)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)OC[C@H]([C@H]([C@@H]([C@@H](C=O)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H28O10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

596.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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